molecular formula C7H13NO2S B060890 2-Amino-2-thioxoethyl pivalate CAS No. 175204-79-2

2-Amino-2-thioxoethyl pivalate

Cat. No.: B060890
CAS No.: 175204-79-2
M. Wt: 175.25 g/mol
InChI Key: COULAOZTCJTHOX-UHFFFAOYSA-N
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Description

2-Amino-2-thioxoethyl pivalate is an organic compound with the empirical formula C7H13NO2S and a molecular weight of 175.25 g/mol . This compound is characterized by the presence of an amino group, a thioxo group, and a pivalate ester. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-thioxoethyl pivalate typically involves the esterification of pivalic acid with 2-amino-2-thioxoethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through recrystallization or distillation to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-thioxoethyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 2-Amino-2-thioxoethyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Amino-2-thioxoethyl benzoate
  • 4-Bromo-2-(thiomethyl)thiazole
  • Chloromethyl pivalate
  • Vinyl pivalate
  • Methyl pivalate

Comparison: 2-Amino-2-thioxoethyl pivalate is unique due to its combination of an amino group, a thioxo group, and a pivalate ester. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Amino-2-thioxoethyl benzoate lacks the pivalate ester, which affects its solubility and reactivity. Similarly, 4-Bromo-2-(thiomethyl)thiazole contains a thiazole ring, altering its electronic properties and reactivity .

Properties

IUPAC Name

(2-amino-2-sulfanylideneethyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2,3)6(9)10-4-5(8)11/h4H2,1-3H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COULAOZTCJTHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381945
Record name 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-79-2
Record name Propanoic acid, 2,2-dimethyl-, 2-amino-2-thioxoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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